molecular formula C19H26BNO4 B592274 Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate CAS No. 893441-86-6

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate

Cat. No.: B592274
CAS No.: 893441-86-6
M. Wt: 343.23
InChI Key: FUXWYWGKVFEKQX-UHFFFAOYSA-N
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Description

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is a boronic ester derivative of indole. This compound is notable for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the formation of carbon-carbon bonds. The presence of the boronic ester group makes it a valuable intermediate in the synthesis of various pharmaceuticals and organic materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized via Fischer indole synthesis or other established methods.

    Introduction of the Boronic Ester Group: The boronic ester group is introduced through a reaction with bis(pinacolato)diboron in the presence of a palladium catalyst. This step is often carried out under inert atmosphere conditions to prevent oxidation.

    Protection of the Carboxyl Group: The carboxyl group is protected using tert-butyl chloroformate to form the tert-butyl ester.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale reactions with optimized conditions for yield and purity. Continuous flow reactors and automated systems might be employed to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Suzuki-Miyaura Coupling: This compound undergoes Suzuki-Miyaura coupling reactions with aryl halides to form biaryl compounds. Common reagents include palladium catalysts and bases such as potassium carbonate.

    Oxidation and Reduction: The boronic ester group can be oxidized to form boronic acids or reduced to form boranes.

    Substitution Reactions: The indole ring can undergo electrophilic substitution reactions, particularly at the 3-position.

Common Reagents and Conditions

    Palladium Catalysts: Used in Suzuki-Miyaura coupling.

    Bases: Such as potassium carbonate or sodium hydroxide.

    Oxidizing Agents: Hydrogen peroxide or sodium perborate for oxidation reactions.

    Reducing Agents: Sodium borohydride for reduction reactions.

Major Products

    Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

    Boronic Acids: Formed through oxidation of the boronic ester group.

    Substituted Indoles: Formed through electrophilic substitution reactions.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block in the synthesis of complex organic molecules. Its boronic ester group is particularly useful in cross-coupling reactions, which are essential for constructing carbon-carbon bonds in organic synthesis.

Biology and Medicine

In biological and medicinal research, derivatives of this compound are explored for their potential therapeutic properties. The indole core is a common motif in many bioactive molecules, including pharmaceuticals with anti-inflammatory, anticancer, and antimicrobial activities.

Industry

In the industrial sector, this compound is used in the production of advanced materials, including polymers and electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the synthesis of high-performance materials.

Mechanism of Action

The mechanism by which tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate exerts its effects is primarily through its participation in Suzuki-Miyaura coupling reactions. The boronic ester group interacts with palladium catalysts to form a palladium-boron complex, which then undergoes transmetalation with an aryl halide to form a new carbon-carbon bond. This process involves several key steps:

    Oxidative Addition: The palladium catalyst inserts into the aryl halide bond.

    Transmetalation: The boronic ester group transfers its aryl group to the palladium center.

    Reductive Elimination: The new biaryl compound is formed, and the palladium catalyst is regenerated.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic Acid: Another boronic acid derivative used in Suzuki-Miyaura coupling.

    4,4,5,5-Tetramethyl-1,3,2-dioxaborolane: A simpler boronic ester used in similar reactions.

    Indole-3-boronic Acid: A boronic acid derivative of indole with similar reactivity.

Uniqueness

Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate is unique due to its combination of the indole core and the boronic ester group. This dual functionality allows it to participate in a wide range of chemical reactions, making it a versatile intermediate in organic synthesis. Its tert-butyl ester protection also provides stability and ease of handling compared to other boronic acid derivatives.

Properties

IUPAC Name

tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26BNO4/c1-17(2,3)23-16(22)21-12-11-13-14(9-8-10-15(13)21)20-24-18(4,5)19(6,7)25-20/h8-12H,1-7H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUXWYWGKVFEKQX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C3C=CN(C3=CC=C2)C(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H26BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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